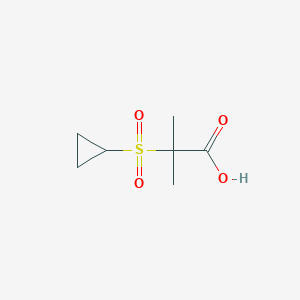
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group and a methylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield cyclopropanecarboxylic acid . This intermediate can then be further reacted with sulfonyl chloride under controlled conditions to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
科学研究应用
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological molecules. This interaction can lead to modifications in the structure and function of proteins, enzymes, and other biomolecules, thereby exerting its effects.
相似化合物的比较
Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but lacks the methylpropanoic acid moiety.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring and carboxylic acid group but lacks the sulfonyl group.
Cyclopropylsulfonyl chloride: Similar sulfonyl group but different overall structure.
Uniqueness
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is unique due to the combination of the cyclopropane ring, sulfonyl group, and methylpropanoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
生物活性
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is an organic compound that has garnered attention for its potential biological activities. While comprehensive research on this specific compound is limited, preliminary studies suggest it may play a role in various biological processes due to its unique structural features, including a carboxylic acid group and a cyclopropanesulfonyl moiety.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₉O₃S. The presence of the cyclopropanesulfonyl group is particularly noteworthy as it may influence the compound's reactivity and interactions within biological systems.
Key Features:
- Carboxylic Acid Group: Known for its involvement in metabolic pathways.
- Cyclopropanesulfonyl Group: A less common functional group that may modulate the compound's biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties: Preliminary findings suggest that the compound may inhibit inflammatory pathways, potentially impacting cytokine production and immune responses.
- Antimicrobial Activity: Although specific studies are scarce, compounds with similar structures often exhibit antimicrobial properties, warranting further investigation into this aspect for this compound .
- Enzyme Inhibition Potential: Its structure suggests possible interactions with enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .
The precise mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that:
- The carboxylic acid group may facilitate interactions with enzyme active sites, leading to modulation of enzymatic activity.
- The cyclopropanesulfonyl moiety could influence binding affinity and specificity towards biological targets.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Sulfanilamide | Antimicrobial | Established antimicrobial properties |
| Cyclohexylsulfonamide | Anti-inflammatory | Modulates immune responses |
| 4-Methylbenzenesulfonamide | Enzyme inhibition | Impacts metabolic pathways |
属性
IUPAC Name |
2-cyclopropylsulfonyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-7(2,6(8)9)12(10,11)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBDENKOGOQAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














